REACTION_CXSMILES
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[OH:1][CH2:2][C:3]1[S:7][CH:6]=[N:5][C:4]=1[CH:8]([CH3:10])[CH3:9]>C(Cl)(Cl)Cl.O=[Mn]=O>[CH:8]([C:4]1[N:5]=[CH:6][S:7][C:3]=1[CH:2]=[O:1])([CH3:10])[CH3:9]
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Name
|
|
Quantity
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4.65 g
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Type
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reactant
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Smiles
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OCC1=C(N=CS1)C(C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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45 g
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Type
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catalyst
|
Smiles
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O=[Mn]=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature for 2.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The suspension was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
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Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
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Type
|
WASH
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Details
|
eluting with 3:1 hexane
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |